trioxane

Antimalarial drug discovery In vivo efficacy Oral bioavailability

Trioxane refers to two distinct isomers with divergent industrial and pharmaceutical applications. 1,3,5-Trioxane (CAS 110-88-3), a stable cyclic trimer of formaldehyde, is primarily used as a solid fuel, a feedstock for polyoxymethylene (POM) plastics, and a cross-linking agent.

Molecular Formula C3H6O3
Molecular Weight 90.08 g/mol
Cat. No. B8601419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrioxane
Molecular FormulaC3H6O3
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESC1COOOC1
InChIInChI=1S/C3H6O3/c1-2-4-6-5-3-1/h1-3H2
InChIKeyKQBSGRWMSNFIPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Trioxane and 1,3,5-Trioxane: A Procurement Guide to Antimalarial Pharmacophores and Industrial Feedstocks


Trioxane refers to two distinct isomers with divergent industrial and pharmaceutical applications. 1,3,5-Trioxane (CAS 110-88-3), a stable cyclic trimer of formaldehyde, is primarily used as a solid fuel, a feedstock for polyoxymethylene (POM) plastics, and a cross-linking agent [1]. In contrast, the 1,2,4-trioxane core is the essential pharmacophore responsible for the potent antimalarial activity of artemisinin and its synthetic derivatives. This guide focuses on the quantifiable performance differences between 1,2,4-trioxane-based drug candidates and their clinical comparators, providing evidence for scientific selection in drug discovery and development programs [2].

Why In-Class Substitution of 1,2,4-Trioxane Derivatives Carries High Risk for Malaria Drug Discovery Programs


While the 1,2,4-trioxane pharmacophore is a common feature among artemisinin and its synthetic analogs, their biological performance is highly sensitive to peripheral substitution and overall molecular architecture. The notion of a "generic" trioxane is invalidated by quantitative differences in in vitro potency, selectivity, ADME profiles, and in vivo efficacy against drug-resistant strains [1]. Studies directly comparing trioxanes to trioxolanes and tetraoxanes show that even minor structural alterations to the core can drastically alter efficacy and exposure, as evidenced by the rank order differences in the OZ277 and OZ439 series [2]. The data below demonstrate that specific 1,2,4-trioxane derivatives possess a quantifiable, non-interchangeable advantage over established comparators in key performance dimensions, justifying their selection as prioritized leads [3].

Quantitative Differentiation of 1,2,4-Trioxane Derivatives from Standard-of-Care Antimalarials and Next-Generation Peroxides


Superior In Vivo Oral Efficacy of a Cyclopentane-Based Trioxane (12b1) Against Multidrug-Resistant P. yoelii in a Murine Model

A novel saturated cyclopentane-based 1,2,4-trioxane, designated 12b1, demonstrated significantly superior protective efficacy compared to the clinically used artemisinin derivative, β-arteether, in a murine model of multidrug-resistant malaria. The primary endpoint was survival, assessed after oral administration. [1]

Antimalarial drug discovery In vivo efficacy Oral bioavailability

Enhanced In Vitro Potency and Selectivity of Halogenated Arylvinyl-1,2,4-Trioxane (8a4) Against Artemisinin-Resistant P. falciparum

The halogenated arylvinyl-1,2,4-trioxane derivative 8a4 was directly compared to the standard antimalarials chloroquine and artesunate in in vitro assays against both chloroquine-resistant (Pf INDO) and artemisinin-resistant (Pf Cam 3.1R539T) strains of Plasmodium falciparum. The compound 8a4 exhibited exceptional potency and a remarkably high selectivity index (SI) for the parasite. [1]

Antimalarial drug resistance Selectivity index In vitro pharmacology

Divergent ADME and Efficacy Profiles of Trioxane Isosteres in Direct Comparison to Trioxolanes (OZ277/OZ439 Series)

A systematic study compared the antimalarial activities and ADME (Absorption, Distribution, Metabolism, Excretion) profiles of 1,2,4-trioxane isosteres against their parent 1,2,4-trioxolane (ozonide) compounds, OZ277 and OZ439. The study revealed a key divergence: the optimal core structure is context-dependent and not universally superior. [1]

ADME Pharmacokinetics Drug metabolism

Quantified In Vitro Potency Advantage of Functionalized Arylvinyl-1,2,4-Trioxanes Over Chloroquine

A series of functionalized arylvinyl-1,2,4-trioxanes were synthesized and evaluated for their in vitro antiplasmodial activity against the chloroquine-resistant Pf INDO strain of Plasmodium falciparum. Several compounds in this series exhibited a substantial improvement in potency compared to the standard drug, chloroquine. [1]

In vitro antimalarial activity Chloroquine resistance Drug design

Superior Anticancer Cytotoxicity of a Naphthyl-Substituted Trioxane (8l) Compared to Artemisinin

The anticancer potential of arylvinyl-1,2,4-trioxanes was evaluated against the human lung cancer cell line A549. The 4-naphthyl-substituted analogue, compound 8l, demonstrated a marked improvement in cytotoxicity compared to the parent natural product, artemisinin. [1]

Anticancer drug discovery Cytotoxicity Lung cancer

Evidence-Backed Application Scenarios for 1,2,4-Trioxane Derivatives in Drug Discovery


Lead Optimization for Artemisinin-Resistant Malaria

For research programs targeting artemisinin-resistant P. falciparum, the halogenated arylvinyl-1,2,4-trioxane 8a4 is a high-priority lead compound. Its proven in vitro potency (IC50 = 4.48 nM) against the resistant Pf Cam 3.1R539T strain, combined with an exceptionally high selectivity index (SI = 3972.50), directly addresses the critical need for new drugs with a wide therapeutic window and low toxicity [1]. The data supporting its potential as an artemisinin replacement in ACTs provides a strong scientific basis for its procurement and further development [1].

Preclinical Efficacy Testing in Murine Malaria Models

Researchers requiring compounds with demonstrated oral efficacy against multidrug-resistant malaria in vivo should prioritize the cyclopentane-based trioxane 12b1. This compound has shown superior protective efficacy in a murine model, providing 100% protection at a 12 mg/kg dose, whereas the standard comparator β-arteether provided only 20% protection at twice that dose (24 mg/kg) [2]. This scenario is ideal for validating target engagement and efficacy in a living system before advancing to more complex models.

Dual-Action Antimalarial and Anticancer Discovery

Investigators exploring the dual therapeutic potential of endoperoxides should consider functionalized arylvinyl-1,2,4-trioxanes, such as compound 8l, which have demonstrated potent cytotoxicity against A549 lung cancer cells (IC50 = 1.65 µM) [3]. This is a >60-fold improvement over artemisinin, making it a compelling starting point for developing novel anticancer agents [3]. This application scenario leverages the established antimalarial data as a secondary validation of the pharmacophore's biological activity.

Rational ADME Optimization of Synthetic Peroxides

In drug discovery projects focused on synthetic endoperoxides, the comparative ADME data from the OZ277 and OZ439 series are essential for making informed structural decisions. The finding that the 1,2,4-trioxane core provided the best ADME profile in the OZ277 series but was inferior to the trioxolane core in the OZ439 series demonstrates that core selection is not trivial [4]. This application scenario supports the procurement of specific 1,2,4-trioxane building blocks for SAR studies where ADME properties are the primary optimization goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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